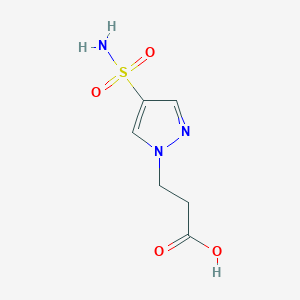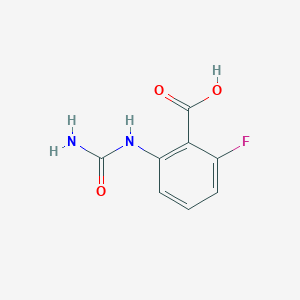![molecular formula C13H18F3N3O B1518059 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1155523-06-0](/img/structure/B1518059.png)
2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol
Overview
Description
The compound “2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common moiety in many pharmaceutical and agrochemical compounds due to its ability to modify the chemical and physical properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the amino group, and the piperazine ring. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Development of Fluorinated Polyimides
Fluorinated polyimides: are highly valued in the microelectronics industry for their balance of transparency, thermal properties, and solubility. The compound can be used to synthesize fluorinated polyimides with excellent mechanical properties, such as tensile strengths of 92–116 MPa and elongations at break of 10–36%. These materials also exhibit high thermal stability with glass transition temperatures (Tgs) of 215–265°C and weight-loss temperatures of 525–597°C in nitrogen .
Optical Applications
Due to its ability to contribute to the synthesis of polymers with high transparency, this compound is instrumental in creating materials for optical displays . The resulting fluorinated polyimides can be used in advanced technologies like folding and flexible displays, ultra-thin solar cells, and 5G communication devices .
Organosolubility Enhancement
The compound aids in the development of polyimides that are highly soluble in common organic solvents. This property is crucial for processing materials in industrial applications, where poor solubility can limit usability .
Aerospace Materials
The thermal stability and mechanical strength of materials derived from this compound make them suitable for aerospace applications. They can withstand the extreme conditions encountered in aerospace environments while maintaining structural integrity .
Microelectronic Industry
Materials synthesized from this compound can be used in the microelectronic industry, where high thermal stability and processability are required. They are potential candidates for use in printed circuit boards and other electronic devices .
Agricultural Chemical Research
This compound is structurally related to chemicals used in the synthesis of fipronil , a broad-spectrum insecticide. It’s used for treating seeds and soil to protect crops like fruits, vegetables, coffee, and rice. Research into derivatives of this compound could lead to the development of new, safe, and effective pesticides .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It is known that the trifluoromethyl group can significantly affect the biological activity of a compound . The interaction of this compound with its targets and the resulting changes would be subject to further experimental investigation.
Biochemical Pathways
Trifluoromethyl-containing compounds have been found to be involved in various biochemical processes
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of a compound, including its bioavailability
Result of Action
Trifluoromethyl-containing compounds have been found to exhibit various biological activities
Action Environment
It is known that environmental factors can significantly affect the action of a compound
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)10-1-2-12(11(17)9-10)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSBYVDJBODTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)


![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)






![2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid](/img/structure/B1517995.png)
![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)